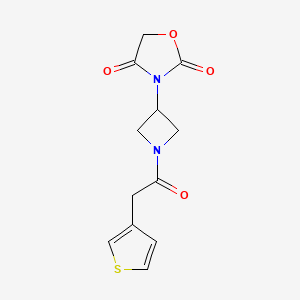3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS No.: 2034237-27-7
Cat. No.: VC5043609
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.3
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034237-27-7 |
|---|---|
| Molecular Formula | C12H12N2O4S |
| Molecular Weight | 280.3 |
| IUPAC Name | 3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
| Standard InChI | InChI=1S/C12H12N2O4S/c15-10(3-8-1-2-19-7-8)13-4-9(5-13)14-11(16)6-18-12(14)17/h1-2,7,9H,3-6H2 |
| Standard InChI Key | URGVLPJHVGAILZ-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)COC3=O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione integrates three distinct heterocyclic systems:
-
Oxazolidine-2,4-dione: A five-membered ring containing two carbonyl groups, known for enhancing metabolic stability and binding affinity in drug candidates.
-
Azetidine: A four-membered saturated nitrogen ring that imposes conformational restraint, often improving target selectivity.
-
Thiophene: A sulfur-containing aromatic ring contributing to π-π stacking interactions and modulating electronic properties.
The stereoelectronic interplay between these moieties is critical to its putative bioactivity.
Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 2034237-27-7 |
| Molecular Formula | |
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | 3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
| SMILES | C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)COC3=O |
| InChIKey | URGVLPJHVGAILZ-UHFFFAOYSA-N |
Solubility data remain unreported, but analogs suggest moderate solubility in polar aprotic solvents like DMF or DMSO.
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The compound’s synthesis likely follows a convergent strategy:
-
Azetidine Subunit Preparation: Ring-opening of epoxides or cyclization of γ-amino alcohols.
-
Thiophene-Acetyl Linkage: Friedel-Crafts acylation or nucleophilic substitution to attach the thiophene moiety.
-
Oxazolidine-2,4-dione Formation: Cyclocondensation of urea derivatives with α-hydroxy acids.
Key Synthetic Challenges
-
Steric Hindrance: The azetidine ring’s compact structure may complicate acylation reactions.
-
Regioselectivity: Thiophene functionalization at the 3-position requires careful electrophilic directing.
While explicit protocols are undisclosed, analogous syntheses employ coupling reagents like DCC/DMAP or pivaloyl chloride for amide bond formation .
Research Gaps and Future Directions
Priority Investigations
-
Pharmacokinetic Profiling: Assess oral bioavailability, plasma protein binding, and CYP450 interactions.
-
Target Deconvolution: Use phenotypic screening and chemoproteomics to identify molecular targets.
-
Hybrid Analog Synthesis: Merge oxazolidine-2,4-dione with 1,3,4-oxadiazoles to amplify bioactivity.
Technical Recommendations
-
Employ high-throughput crystallography to resolve binding modes.
-
Explore prodrug strategies to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume